Antimony(III) ethoxide

Beschreibung

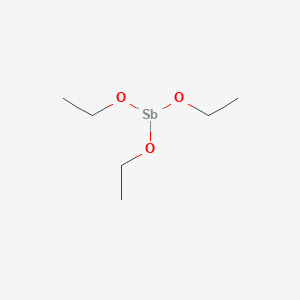

Antimony(III) ethoxide (Sb(OEt)₃) is an organometallic compound of antimony in the +3 oxidation state, characterized by three ethoxide (OCH₂CH₃) ligands. It serves as a versatile precursor in materials science and organic synthesis due to its Lewis acidity and ability to form stable complexes with diverse ligands . Applications include its use in flame spray pyrolysis (FSP) for synthesizing nanostructured tin-based oxide powders in proton-exchange membrane fuel cells (PEMFCs) and as a catalyst in macrocyclic lactam formation for alkaloid synthesis .

Eigenschaften

Molekularformel |

C6H15O3Sb |

|---|---|

Molekulargewicht |

256.94 g/mol |

IUPAC-Name |

triethyl stiborite |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |

InChI-Schlüssel |

JGOJQVLHSPGMOC-UHFFFAOYSA-N |

Kanonische SMILES |

CCO[Sb](OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Antimon(III)-ethoxid kann durch Reaktion von Antimon(III)-chlorid mit Ethanol in Gegenwart einer Base wie Natriumethoxid synthetisiert werden. Die Reaktion verläuft wie folgt:

SbCl3+3C2H5ONa→Sb(OC2H5)3+3NaCl

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Antimon(III)-ethoxid die kontrollierte Reaktion von Antimon(III)-chlorid mit Ethanol unter einer inerten Atmosphäre, um Hydrolyse und Oxidation zu verhindern. Die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten {_svg_2}.

Arten von Reaktionen:

Oxidation: Antimon(III)-ethoxid kann zu Antimon(V)-ethoxid oxidiert werden.

Hydrolyse: In Gegenwart von Wasser hydrolysiert Antimon(III)-ethoxid zu Antimon(III)-oxid und Ethanol.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Ethoxidgruppen durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.

Hydrolyse: Wasser oder wässrige Lösungen.

Substitution: Verschiedene Liganden wie Halogenide oder andere Alkoxide.

Hauptprodukte, die gebildet werden:

Oxidation: Antimon(V)-ethoxid.

Hydrolyse: Antimon(III)-oxid und Ethanol.

Substitution: Verbindungen mit unterschiedlichen Liganden, die die Ethoxidgruppen ersetzen.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Antimony(III) ethoxide is utilized as a catalyst in several chemical processes:

- Polymer Production : It is employed in the synthesis of polyethylene terephthalate (PET), where it acts as a catalyst to enhance polymerization efficiency. This application is crucial in the production of fibers and plastic bottles .

- Vulcanization of Rubber : The compound serves as a catalyst in the vulcanization process, improving the durability and elasticity of rubber products .

Material Science

In material science, this compound plays a significant role:

- Flame Retardants : When combined with halogenated compounds, it enhances flame resistance in polymers. This synergistic effect is vital for applications in electrical devices, textiles, and construction materials .

- Glass and Ceramics : this compound is used as an opacifier in glass and ceramics, contributing to aesthetic qualities and functional properties such as thermal stability .

Pharmaceutical Applications

Recent studies indicate potential uses in pharmaceuticals:

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Catalysis | Polymer synthesis (PET) | Enhances polymerization efficiency |

| Rubber vulcanization | Improves elasticity and durability | |

| Material Science | Flame retardants | Used with halogenated compounds |

| Opacifier for glass and ceramics | Enhances thermal stability | |

| Pharmaceuticals | Potential antiparasitic treatments | Limited studies; derivatives show promise |

Case Studies

-

Polyethylene Terephthalate Production :

A study highlighted the role of this compound as a catalyst in PET production, demonstrating improved yield and reduced reaction times compared to traditional methods. The efficiency gains were attributed to the compound's ability to facilitate esterification reactions effectively . -

Flame Retardant Synergies :

Research into flame retardant systems incorporating this compound revealed that its presence significantly reduced flammability indices when combined with brominated compounds. This finding supports its use in safety-critical applications like electronics and textiles . -

Antiparasitic Research :

Investigations into antimony-based compounds for treating leishmaniasis showcased the potential of antimony(III) derivatives, including ethoxide forms, to inhibit parasite growth effectively. These studies underline the need for further exploration into specific formulations involving this compound .

Wirkmechanismus

The mechanism of action of antimony(III) ethoxide involves its ability to interact with various molecular targets. It can form complexes with biomolecules, influencing their structure and function. In biological systems, it has been shown to interfere with enzymes involved in metabolic pathways, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Antimony(III) Methoxide (Sb(OCH₃)₃)

- Structure : Analogous to Sb(OEt)₃ but with methoxide ligands.

- Synthesis : Prepared similarly via alkoxide ligand exchange, but smaller methoxy groups lead to distinct steric and electronic properties.

- Applications : Less commonly used in catalysis compared to Sb(OEt)₃ due to higher reactivity and lower thermal stability .

Antimony(III) Chloride (SbCl₃)

- Structure: Inorganic Sb(III) compound with chloride ligands.

- Reactivity : Hydrolyzes readily in water, forming oxychlorides, whereas Sb(OEt)₃ is more stable in organic solvents.

- Applications : Widely used in semiconductor manufacturing and as a catalyst in Friedel-Crafts reactions, contrasting with Sb(OEt)₃’s niche role in templated macrocyclization .

Antimony(III) Oxide (Sb₂O₃)

- Structure : Amphoteric oxide with a mixed ionic-covalent lattice.

- Reactivity : Insoluble in water but reacts with acids and bases, unlike Sb(OEt)₃, which dissolves in organic solvents.

- Applications : Predominantly used as a flame retardant synergist, whereas Sb(OEt)₃ is specialized in advanced material synthesis .

Toxicological Profiles

Key Notes:

Biologische Aktivität

Antimony(III) ethoxide, a compound of antimony in the +3 oxidation state, has garnered interest due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and toxicological implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound can be represented by the formula , where "OEt" denotes the ethoxy group. The compound exhibits a unique coordination geometry that influences its reactivity and biological interactions. The ethoxy groups facilitate solubility in organic solvents, which is critical for its biological applications.

Pharmacological Activity

Research indicates that antimony compounds, including this compound, exhibit a range of biological activities:

- Antiparasitic Effects : Antimony compounds have been historically used in the treatment of parasitic infections such as leishmaniasis. Studies have shown that this compound can inhibit the growth of Leishmania species by disrupting their metabolic processes .

- Antitumor Activity : There is emerging evidence suggesting that antimony compounds may possess antitumor properties. For instance, some studies have demonstrated that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative damage in cells. This mechanism is particularly relevant in cancer therapy, where inducing oxidative stress can trigger cell death in malignant cells .

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in cellular metabolism, thereby altering the growth and survival of pathogens or cancer cells .

Toxicological Profile

Despite its potential therapeutic benefits, the toxicity of this compound cannot be overlooked:

- Acute Toxicity : Studies have indicated that exposure to high doses can result in systemic toxicity. For example, acute exposure in animal models has led to significant respiratory distress and organ damage .

- Chronic Effects : Long-term exposure to antimony compounds has been associated with adverse effects such as lung inflammation and potential carcinogenicity . The toxicokinetics of antimony indicate that it accumulates in various tissues, raising concerns about chronic exposure risks.

Case Studies

Several case studies highlight the biological effects of this compound:

- Leishmaniasis Treatment : A clinical trial explored the efficacy of this compound in patients with leishmaniasis. Results indicated a significant reduction in parasite load and improvement in clinical symptoms after treatment .

- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity. Flow cytometry analyses revealed increased apoptosis rates among treated cells compared to controls .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Study Results on this compound

Q & A

Q. What are the established synthetic routes for preparing antimony(III) ethoxide, and how do reaction conditions influence product purity?

this compound is typically synthesized via alkoxide exchange reactions. For instance, antimony(III) chloride reacts with ethanol in the presence of a base (e.g., ammonia) to yield Sb(OCH₂CH₃)₃. Critical factors include stoichiometric control of ethanol to avoid hydrolysis, inert atmosphere (N₂/Ar) to prevent oxidation, and solvent choice (e.g., anhydrous THF) to stabilize intermediates . Purity is enhanced by vacuum distillation or recrystallization. Evidence from macrocyclic complex syntheses shows that rapid precipitation of byproducts (e.g., NH₄Cl) improves yield .

Q. How does the coordination chemistry of this compound influence its reactivity in sol-gel or CVD/ALD processes?

Sb(III) ethoxide acts as a Lewis acid, forming oligomeric structures via Sb–O–Sb linkages. Its reactivity in chemical vapor deposition (CVD) or atomic layer deposition (ALD) is governed by ligand-exchange kinetics. For example, in ALD, Sb(OCH₂CH₃)₃ reacts with H₂O to form Sb₂O₃ thin films, with ethoxide ligands hydrolyzing stepwise. The steric bulk of ethoxy groups slows hydrolysis compared to smaller alkoxides, enabling controlled film growth .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Sb(III) ethoxide is moisture-sensitive and hydrolyzes to release ethanol and antimony oxides. Key precautions include:

- Use of gloveboxes or Schlenk lines under inert gas.

- PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Ventilation to mitigate inhalation of Sb-containing aerosols. Toxicity data indicate Sb(III) compounds exhibit higher acute toxicity (LD₅₀ ~100 mg/kg in rats) than Sb(V) species, necessitating strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound in polar vs. nonpolar solvents?

Conflicting solubility data arise from variations in solvent purity and Sb(III) ethoxide’s tendency to oligomerize. Methodological recommendations:

- Characterize solvent water content via Karl Fischer titration.

- Use spectroscopic techniques (e.g., ^[1]H NMR) to monitor oligomer formation in toluene vs. THF.

- Compare dynamic light scattering (DLS) results to quantify aggregation .

Q. What advanced analytical techniques are optimal for quantifying Sb(III) speciation in reaction mixtures containing this compound?

Q. How does this compound’s Lewis acidity compare to other Sb(III) alkoxides in catalyzing esterification or transesterification reactions?

Sb(III) ethoxide’s catalytic activity stems from its moderate Lewis acidity (measured by Gutmann acceptor number). Comparative studies with Sb(III) isopropoxide show:

Q. What mechanistic insights explain this compound’s role in forming antimony-containing metal-organic frameworks (MOFs)?

Sb(III) ethoxide serves as a node precursor in MOF synthesis by reacting with carboxylate or phosphonate linkers. Key steps:

- Hydrolysis of ethoxide groups to generate Sb–OH sites.

- Condensation with organic linkers (e.g., 1,4-benzenedicarboxylic acid) via solvothermal methods. EXAFS and PXRD data confirm framework stability up to 300°C, with pore size tunable via linker length .

Methodological Considerations

- Contradiction Management : When Sb(III) ethoxide reactivity diverges from literature (e.g., unexpected precipitation), validate ligand ratios via elemental analysis (CHN) and monitor reaction progress with ^[119]Sb NMR .

- Ethical Data Reporting : Adhere to ICMJE standards by detailing reagent sources (e.g., Alfa Aesar, 98% purity), synthesis conditions, and raw data archiving protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.